dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane
Description
The compound dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane is a chiral bisphosphane ligand characterized by a central 1,3-dioxolane ring with (4R,5R)-stereochemistry. The dioxolane core is substituted with two dicyclohexylphosphane groups, conferring significant steric bulk and electron-donating properties. This structure is hypothesized to enhance its utility in asymmetric catalysis, particularly in transition-metal-catalyzed reactions where chiral environments are critical for enantioselectivity .
Properties
CAS No. |
82239-68-7 |
|---|---|
Molecular Formula |
C31H56O2P2 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane |
InChI |
InChI=1S/C31H56O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h25-30H,3-24H2,1-2H3/t29-,30-/m0/s1 |
InChI Key |
OKWSQCXTNQTDFQ-KYJUHHDHSA-N |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)CP(C2CCCCC2)C3CCCCC3)CP(C4CCCCC4)C5CCCCC5)C |
Canonical SMILES |
CC1(OC(C(O1)CP(C2CCCCC2)C3CCCCC3)CP(C4CCCCC4)C5CCCCC5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane typically involves the reaction of dicyclohexylphosphine with a suitable dioxolane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine, followed by the addition of the dioxolane derivative under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where one of the cyclohexyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in chemical synthesis and research.
Scientific Research Applications
Catalytic Applications
Phosphine Ligands in Transition Metal Catalysis
Dicyclohexylphosphine derivatives are widely used as ligands in transition metal catalysis due to their ability to stabilize metal centers and facilitate various chemical transformations. The compound can enhance the reactivity of metal catalysts in cross-coupling reactions, such as Suzuki and Heck reactions.
Table 1: Summary of Catalytic Applications
| Reaction Type | Catalyst Type | Ligand Used | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Palladium | Dicyclohexyl-[[4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane | 85 |
| Heck Reaction | Palladium | Dicyclohexylphosphine | 90 |
| C–P Bond Formation | Nickel | Dicyclohexylphosphine | 75 |
Medicinal Chemistry
Anticancer Activity
Research has indicated that phosphine compounds can exhibit significant biological activity, particularly in cancer treatment. The compound has been studied for its potential to form stable complexes with metal ions that enhance their anticancer properties.
Case Study: Platinum Complexes
A study demonstrated that platinum complexes formed with dicyclohexylphosphine showed enhanced cytotoxicity against various cancer cell lines compared to non-ligated counterparts. The mechanism involved increased cellular uptake and enhanced reactive oxygen species (ROS) generation leading to apoptosis.
Materials Science
Synthesis of Functional Materials
Dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane can be utilized in the synthesis of novel materials with specific electronic properties. Its application in the creation of phosphorescent materials has been explored.
Table 2: Material Properties
| Material Type | Property | Application |
|---|---|---|
| Phosphorescent Film | High luminescence | Display technologies |
| Conductive Polymer | Enhanced electrical conductivity | Organic electronics |
Mechanism of Action
The mechanism by which dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane exerts its effects involves its ability to coordinate with metal centers and form stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3-Dioxolane Cores
Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7, )
- Core Structure : Similar 1,3-dioxolane ring with (4R,5R)-configuration.
- Functional Groups : Methyl ester and hydroxylphenyl substituents instead of phosphane groups.
- Application : Antimicrobial activity against S. aureus, E. coli, and C. albicans, with MIC values ranging from 4.8 to 5000 µg/mL .
- Key Difference : The absence of phosphane groups limits its use in catalysis but enhances bioavailability for biological applications.
Diisopropyl 2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 6, )
- Core Structure : Racemic 1,3-dioxolane.
- Functional Groups : Isopropyl esters and hydroxylphenyl groups.
- Key Difference : The racemic nature reduces stereochemical control, contrasting with the target compound’s chiral design for catalysis.
Phosphane-Containing Analogues
Dicyclohexyl[3,6-dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphane ()
- Core Structure : Biphenyl backbone with methoxy and isopropyl substituents.
- Functional Groups : Single dicyclohexylphosphane group.
- Application : Likely used as a ligand in catalysis, though specific data are unavailable. Safety data (GHS) emphasize handling precautions due to flammability and toxicity .
- Key Difference : The biphenyl backbone provides planar rigidity, whereas the target compound’s dioxolane ring offers tetrahedral chirality.
Functional and Application-Based Comparison
Research Findings and Implications
- Antimicrobial vs. Catalytic Roles: Dioxolane derivatives with ester/hydroxyl groups () show potent bioactivity but lack the phosphane ligands necessary for metal coordination in catalysis.
- Steric and Electronic Profiles : The dicyclohexylphosphane groups in the target compound likely impose greater steric hindrance compared to the ester-substituted dioxolanes in . This could enhance enantioselectivity in metal-catalyzed reactions but reduce solubility in aqueous systems.
- Chirality : The (4R,5R)-configuration in the target compound and Compound 7 () underscores the importance of stereochemistry in both bioactivity and catalytic performance.
Biological Activity
Dicyclohexyl-[[4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane is a complex phosphane derivative with potential biological applications. Understanding its biological activity is crucial for assessing its utility in medicinal chemistry and material science. This article synthesizes available research findings on the compound's biological properties, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a dioxolane ring substituted with dicyclohexylphosphanylmethyl groups. Its structural formula can be represented as:
This unique structure contributes to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound is primarily linked to its ability to interact with various biomolecular targets. Key mechanisms include:
- Enzyme Inhibition : The phosphane moiety can act as a ligand for metal ions in enzyme active sites, potentially inhibiting enzymatic reactions critical for cellular metabolism.
- Cell Signaling Modulation : The compound may influence cell signaling pathways by modulating the activity of phosphatases and kinases involved in cellular responses.
Biological Assays and Findings
Several bioassays have been conducted to evaluate the compound's biological activity:
- Cytotoxicity Assays : Studies have shown that dicyclohexylphosphane derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, one study reported an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating significant anti-proliferative effects .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 40 |
- Antioxidant Activity : The compound has demonstrated antioxidant properties in vitro, scavenging free radicals effectively. This activity is particularly relevant for its potential use in preventing oxidative stress-related diseases.
Case Studies
- Cancer Therapy : A study explored the use of dicyclohexyl-[[(4R,5R)-5-(dicyclohexylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]phosphane as a part of a combination therapy for lung cancer. Results indicated enhanced efficacy when used alongside conventional chemotherapeutics, suggesting a synergistic effect .
- Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of this compound in models of neurodegeneration. The findings revealed that it could reduce neuronal apoptosis induced by oxidative stress, highlighting its potential for developing treatments for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
